Quinazoline derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. The compound "7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one" is a quinazoline derivative that has been explored for its potential therapeutic applications. This analysis aims to delve into the synthesis, mechanism of action, and applications of this compound in various fields, as reported in the recent literature.
Quinazoline derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities. For example, a study on 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones demonstrated that these compounds possess significant analgesic and anti-inflammatory properties, with some compounds showing higher potency than the reference standard diclofenac sodium1. This suggests that "7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one" could potentially be developed as an analgesic and anti-inflammatory agent.
The anticancer potential of quinazoline derivatives is a prominent area of research. A study on novel 4-(N-substituted benzothiazolyl) amino-7-methoxy-6-(3-morpholinopropoxy) quinazoline derivatives revealed that these compounds exhibit in vitro cytotoxic activity against cancer cells. The synthesized compounds were tested using the MTT assay, indicating that they could be a new class of anticancer agents2. Given the structural similarity, "7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one" may also possess anticancer properties, warranting further investigation.
This compound belongs to the class of quinazolines, which are bicyclic aromatic compounds containing a fused benzene and pyrimidine ring. Quinazolines are known for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
The synthesis of 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one typically involves several key steps:
The molecular structure of 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one features:
The compound's three-dimensional conformation can significantly influence its interaction with biological targets, making structural analysis crucial for understanding its pharmacodynamics.
7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one can participate in various chemical reactions:
The mechanism of action for 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one primarily involves inhibition of specific kinases involved in cell signaling pathways that regulate cell proliferation and survival. This mechanism is particularly relevant in the context of cancer therapy where targeted inhibition can lead to reduced tumor growth and improved patient outcomes.
The physical and chemical properties of 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one include:
These properties are essential for determining the suitability of the compound for therapeutic use.
7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one has several scientific applications:
The systematic name 7-Methoxy-6-[3-(4-morpholinyl)propoxy]-4(3H)-quinazolinone adheres to International Union of Pure and Applied Chemistry (IUPAC) conventions for heterocyclic compounds [1] [5]. This name precisely defines:
Accepted synonyms include 7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one and Gefitinib Impurity A, the latter reflecting its role as a synthetic intermediate in tyrosine kinase inhibitor production [3] [6] [8]. The CAS registry number 199327-61-2 provides a unique identifier across chemical databases [1] [6].
The molecular formula C₁₆H₂₁N₃O₄ was established through high-resolution mass spectrometry, with an exact mass of 319.1532 atomic mass units [6] [8]. This formula accounts for:
The calculated molecular weight is 319.36 grams per mole, consistent across experimental analyses [1] [3] [10]. Elemental composition is detailed below:
Table 1: Elemental Composition and Mass Distribution
Element | Atom Count | Mass Contribution (g/mol) | Percentage (%) |
---|---|---|---|
Carbon | 16 | 192.17 | 60.19 |
Hydrogen | 21 | 21.17 | 6.63 |
Nitrogen | 3 | 42.02 | 13.16 |
Oxygen | 4 | 64.00 | 20.04 |
While single-crystal X-ray diffraction data is limited in public literature, physicochemical analyses confirm a crystalline solid with a sharp melting point of 233–236°C [6]. This thermal behavior suggests high lattice stability, characteristic of hydrogen-bonded networks. Predicted crystal density is 1.32 ± 0.1 grams per cubic centimeter, indicative of a tightly packed molecular arrangement [6].
Morpholine and quinazolinone moieties likely engage in intermolecular hydrogen bonding via:
Table 2: Experimental Physicochemical Properties
Property | Value | Measurement Conditions |
---|---|---|
Melting Point | 233–236°C | Capillary method |
Density (predicted) | 1.32 ± 0.1 g/cm³ | Computational modeling |
Boiling Point (predicted) | 519.5 ± 60.0°C | Reduced pressure simulation |
Appearance | White to off-white crystalline powder | Visual analysis |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and carbon-13 (¹³C) NMR assignments provide full structural elucidation. Key proton resonances in dimethyl sulfoxide-d6 (DMSO‑d6) include [6] [8]:
Carbon-13 signals confirm:
Infrared Spectroscopy
Fourier-transform infrared spectroscopy identifies functional groups through characteristic absorptions [10]:
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) shows:
Table 3: Characteristic Spectroscopic Signatures
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H NMR | δ 12.20 (s, 1H) | Quinazolinone N3–H |
¹³C NMR | δ 161.5 | Quinazolinone C4 carbonyl |
IR | 1670–1690 cm⁻¹ | C=O stretch |
MS | [M+H]⁺ at m/z 320.160 | Protonated molecular ion |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0